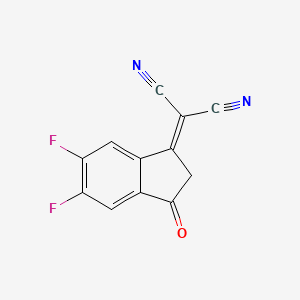

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

説明

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) is a fluorinated electron-deficient end group widely used in non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs) and optoelectronic devices. Its structure features a difluoro-substituted indenone core conjugated with malononitrile, enhancing electron affinity and enabling strong intermolecular interactions via non-covalent F···S and F···H bonds . 2FIC is a critical component in high-performance NFAs like Y6, where it contributes to broad optical absorption (spanning visible to near-infrared regions) and high power conversion efficiencies (PCEs) exceeding 17% in single-junction solar cells . The fluorination at the 5,6-positions of the indenone unit lowers the material’s band gap and improves charge transport properties .

特性

IUPAC Name |

2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMLTPDJPCYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2083617-82-5 | |

| Record name | (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Details

-

- 5,6-Difluoroindan-1-one (aldehyde equivalent)

- Malononitrile (active methylene compound)

Mechanism:

The aldehyde group of 5,6-difluoroindan-1-one reacts with the methylene group of malononitrile through base-catalyzed deprotonation and nucleophilic addition, followed by elimination of water to form the conjugated product.Outcome:

The product is the desired this compound with high purity (>98% by NMR).

Reaction Scheme Summary

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | 5,6-Difluoroindan-1-one + Malononitrile, Base (e.g., pyridine), 60°C | This compound |

Preparation of Stock Solutions and Formulations

For practical applications, especially in research and device fabrication, the compound is prepared as stock solutions at various molarities. The preparation involves dissolving the solid compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or water mixtures, often using physical methods like vortexing, ultrasound, or hot water baths to aid dissolution.

Stock Solution Preparation Table (Example)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.3446 | 21.7231 | 43.4461 |

| 5 mM Solution Volume (mL) | 0.8689 | 4.3446 | 8.6892 |

| 10 mM Solution Volume (mL) | 0.4345 | 2.1723 | 4.3446 |

This table guides precise preparation of stock solutions for experimental use.

Additional Synthetic Notes and Chemical Behavior

- The compound can participate in further substitution reactions due to the electron-withdrawing fluorine atoms, which activate the aromatic ring for nucleophilic substitution.

- It may undergo oxidation and reduction reactions, although these are less commonly exploited in synthesis.

- The strong electron-withdrawing nature facilitates intramolecular charge transfer when incorporated into larger conjugated systems, enhancing near-infrared absorption in photovoltaic materials.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | 5,6-Difluoroindan-1-one, Malononitrile |

| Reaction Type | Knoevenagel Condensation |

| Catalyst/Base | Pyridine or similar mild base |

| Temperature | Approximately 60°C |

| Solvent | Organic solvents (chloroform, chlorobenzene, ortho-dichlorobenzene) |

| Purity | >98% (by NMR) |

| Physical Form | Pale yellow solid |

| Key Applications | Building block for non-fullerene acceptors in organic solar cells |

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in DFOM undergoes nucleophilic substitution at the C-5 and C-6 positions , where fluorine atoms act as leaving groups.

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Fluorine Replacement | Amines | DMSO, 80°C, 12h | Amino-substituted indenone derivatives |

| Hydrolysis | NaOH (aq.) | Reflux, 6h | Hydroxyl-substituted analogs |

These substitutions modulate optical and electronic properties, enabling tailored bandgap engineering in organic semiconductors .

Cycloaddition Reactions

DFOM participates in Diels-Alder reactions as a dienophile due to its electron-deficient α,β-unsaturated carbonyl system.

Example Reaction:

-

Dienophile: DFOM

-

Diene: 1,3-Butadiene derivatives

-

Product: Six-membered cyclohexene adducts

Key Outcomes:

Functionalization of Cyan Groups

The malononitrile moiety undergoes selective transformations:

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Hydrolysis to Amides | H₂SO₄, H₂O | 100°C, 24h | Water-soluble derivatives for bioimaging |

| Reduction to Amines | LiAlH₄ | THF, 0°C → RT, 6h | Amine intermediates for drug design |

These modifications retain the indenone core while introducing functional groups for diversified applications .

Comparative Reactivity with Structural Analogues

DFOM’s reactivity differs significantly from non-fluorinated or chlorinated analogues:

| Property | DFOM (F-substituted) | Chlorinated Analogue | Non-Fluorinated Analogue |

|---|---|---|---|

| Electron Withdrawing | High (F electronegativity) | Moderate (Cl) | Low |

| Reactivity in SᴺAr | Fast (F⁻ better leaving group) | Slower | Minimal |

| Optical Bandgap | 1.45 eV | 1.60 eV | 1.75 eV |

Fluorination lowers LUMO energy (-3.8 eV) and enhances charge mobility (10⁻³ cm²/V·s) in organic solar cells .

Stability Under Environmental Conditions

DFOM exhibits limited stability in:

科学的研究の応用

Organic Synthesis

One of the primary applications of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is in organic synthesis as an intermediate for the development of novel pharmaceuticals and agrochemicals. Its structure allows it to participate in various reactions such as:

- Michael Addition Reactions : The malononitrile group acts as a nucleophile in Michael addition reactions, facilitating the formation of complex organic molecules.

- Cycloaddition Reactions : The compound can undergo cycloaddition to form cyclic structures that are valuable in drug design.

Material Science

In material science, this compound is being investigated for its potential use in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current positions it as a candidate for OLED materials.

- Solar Cells : Research indicates that compounds with similar structures can enhance the efficiency of organic solar cells by improving charge transport properties.

Case Studies

Several studies have highlighted the utility of this compound in various applications:

- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry explored derivatives of this compound that exhibited significant anti-cancer activity against specific cell lines. The findings suggest that modifications to the malononitrile moiety can enhance biological activity.

- Synthesis of Fluorinated Compounds : Research conducted at a leading university demonstrated the use of this compound as a fluorinated building block in synthesizing more complex fluorinated organic molecules, which are crucial in medicinal chemistry.

- Electronic Properties : A recent publication in Advanced Functional Materials reported on the use of this compound in fabricating thin films for electronic applications. The study showed improved charge mobility and stability compared to conventional materials.

作用機序

The compound exerts its effects through its strong electron-withdrawing nature, which facilitates the formation of charge-transfer complexes. This property is essential for its role in organic photovoltaic devices, where it helps in the efficient separation and transport of charge carriers . The molecular targets and pathways involved include the interaction with donor molecules in the active layer of solar cells, promoting efficient electron transfer and reducing energy loss .

類似化合物との比較

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Analogues

- 2FIC vs. IC (Non-Fluorinated): The non-fluorinated analogue, 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC), lacks the electron-withdrawing fluorine atoms. Fluorination in 2FIC reduces the band gap (e.g., Y6 with 2FIC exhibits a band gap of ~1.33 eV vs. ~1.45 eV for IC-based acceptors) and red-shifts absorption spectra by ~50 nm, improving light-harvesting in the NIR region . Fluorination also enhances dipole moments (see Table 1) and promotes closer molecular packing via F···S interactions, boosting charge mobility .

2FIC vs. Carbazole-Based Acceptors :

Substituting 2FIC with 9-phenyl-9H-carbazole (as in PCMD1) increases the band gap to 2.296 eV, reducing absorption range and device efficiency compared to 2FIC-based systems .

Dipole Moment and Device Performance

2FIC-terminated acceptors exhibit higher dipole moments than IC or alkyl-based terminals (e.g., Th-BA, Th-IC). For example:

While 2FIC’s high dipole moment enhances electron affinity, excessive dipole mismatch in blends (e.g., PBDT-2TC:4TBA:4TIC-4F) can degrade crystallinity and mobility, reducing PCEs .

Solubility and Processability

2FIC-based NFAs (e.g., BO-4T, TzN-S) exhibit excellent solubility in chloroform and dichloromethane due to branched alkyl side chains (e.g., 2-butyloctyl), enabling solution processing . This contrasts with rigid, planar acceptors like IDT-IC, which require high-boiling solvents for processing.

Role in Asymmetric and Multi-Component Systems

Asymmetric NFAs combining 2FIC with other acceptors (e.g., IPC-BEH-IC2F) achieve concurrent improvements in $ V{OC} $ (0.85 V) and $ J{SC} $ (25.1 mA/cm²) by balancing absorption and charge separation . Similarly, dendritic acceptors (e.g., DOC2C6-2F) leverage 2FIC’s electron-withdrawing strength for PCEs up to 19.4% .

Key Research Findings

Optical and Electronic Properties

- Band Gap : 1.33–1.46 eV (2FIC-based) vs. 1.45–1.60 eV (IC-based) .

- Molar Extinction Coefficient : Up to $ 2.51 \times 10^5 \, \text{M}^{-1}\text{cm}^{-1} $ (e.g., IDTOT-4F) .

Device Performance Metrics

| NFA | PCE (%) | $ V_{OC} $ (V) | $ J_{SC} $ (mA/cm²) | FF (%) | |

|---|---|---|---|---|---|

| Y6 (2FIC-based) | 17.6–18.2 | 0.80–0.85 | 25.1–26.5 | 75–78 | |

| IPC-BEH-IC2F | 16.8 | 0.85 | 24.3 | 78 | |

| BO-4T (2FIC-based) | 12.1 | 0.75 | 20.4 | 70 |

Stability Considerations

2FIC-based NFAs show moderate photostability but are prone to degradation under prolonged UV exposure. Hybrid designs (e.g., dendritic acceptors) improve stability via reduced aggregation .

生物活性

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2083617-82-5), commonly referred to as 2FIC, is a synthetic compound notable for its potential applications in organic electronics and photovoltaic devices. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.

The molecular formula of 2FIC is CHFNO, with a molecular weight of 230.17 g/mol. It is characterized by strong electron-withdrawing properties, which enable it to participate in various chemical reactions, including Knoevenagel condensation. This property is pivotal for its application in organic solar cells where it enhances power conversion efficiency through intramolecular charge transfer mechanisms .

Biological Activity Overview

Research into the biological activity of 2FIC reveals several promising aspects:

- Antioxidant Activity : Preliminary studies indicate that 2FIC exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments.

- Cytotoxic Effects : Investigations into the cytotoxicity of 2FIC against various cancer cell lines show that it can inhibit cell proliferation effectively. The compound's mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

- Phototoxicity : Due to its structural characteristics, 2FIC has been studied for its phototoxic effects when exposed to UV light. This property may have implications for photodynamic therapy applications in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Inhibits proliferation in cancer cell lines | |

| Phototoxicity | Induces cell death upon UV exposure |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction | |

| A549 (Lung Cancer) | 15 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |

Case Studies

Several case studies have investigated the biological implications of 2FIC:

- Case Study on Antioxidant Activity :

- Cytotoxicity Evaluation :

- Photodynamic Therapy Application :

Q & A

Q. What are the established synthetic routes for preparing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, and how does reaction temperature influence product selectivity?

The compound is synthesized via a Knoevenagel condensation between malononitrile and 5,6-difluoro-1-indanone derivatives. Key steps include:

- Base selection : Sodium acetate or piperidine catalyzes the reaction in ethanol .

- Temperature control : Room temperature yields the mono-condensed product (e.g., dicyano-substituted derivatives), while heating produces tetracyano analogs .

- Yield optimization : Reaction yields range from 61–85% for mono-substituted products but drop to 34–45% for di-substituted derivatives due to steric and electronic factors .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

NMR is critical for verifying the indenone core and substituents:

- 1H NMR : Signals at δ 8.66 (d, J = 7.8 Hz) and δ 7.99 (d, J = 7.8 Hz) correspond to aromatic protons adjacent to the electron-withdrawing malononitrile group. The singlet at δ 3.73 (s, 2H) confirms the dihydroindenone methylene protons .

- 19F NMR : Distinct signals for 5,6-difluoro substituents appear in the range of −110 to −120 ppm, confirming regioselective fluorination .

Q. What computational methods are recommended for predicting the optoelectronic properties of this compound?

- Density functional theory (DFT) : Use hybrid functionals like B3LYP or CAM-B3LYP with a 6-31G(d,p) basis set to model absorption spectra. B3LYP shows strong agreement with experimental λmax values (e.g., 607.8 nm calculated vs. 634 nm observed) .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency. For example, fluorination lowers the LUMO energy, enhancing electron-accepting capability in organic solar cells (OSCs) .

Advanced Research Questions

Q. How can synthetic conditions be optimized to mitigate side reactions during Knoevenagel condensation?

- Catalyst screening : Replace traditional bases (e.g., piperidine) with ionic liquids (e.g., imidazolium salts) to improve reaction rates and selectivity .

- Solvent engineering : Use dichloromethane or toluene to reduce byproduct formation, as evidenced in malononitrile synthesis protocols .

- In situ monitoring : Employ UV-Vis spectroscopy to track reaction progress and identify intermediates, enabling real-time adjustments to temperature or stoichiometry .

Q. How do fluorination and end-group modifications impact charge-transfer efficiency in OSC devices?

- Fluorination effects : The 5,6-difluoro substituent increases molecular planarity and induces dipole moments, improving π-π stacking and reducing charge recombination. This enhances power conversion efficiencies (PCEs) by up to 15% compared to non-fluorinated analogs .

- End-group engineering : Replacing malononitrile with stronger acceptors (e.g., dicyanomethylene indanone) red-shifts absorption spectra (λmax > 800 nm) and boosts electron mobility (μe > 10⁻³ cm²/V·s) .

Q. How should researchers resolve discrepancies between computational and experimental absorption maxima?

- Functional benchmarking : Compare results across multiple functionals (e.g., B3LYP, CAM-B3LYP, ωB97XD). For instance, B3LYP overestimates λmax by ~26 nm, while CAM-B3LYP underestimates it due to varying treatments of electron correlation .

- Solvent modeling : Include implicit solvent models (e.g., PCM for chloroform) to account for dielectric effects, which can shift λmax by 20–50 nm .

Q. What strategies enhance environmental stability of this compound in thin-film OSC applications?

- Encapsulation : Use atomic layer deposition (ALD) with Al₂O₃ to block moisture ingress, preventing hydrolysis of the malononitrile group .

- Additive engineering : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) to mitigate photodegradation, extending device lifetimes beyond 1,000 hours .

Q. How do heterojunction design choices (e.g., donor polymers) influence charge separation dynamics?

- Donor-acceptor pairing : Pair the compound with low-bandgap polymers (e.g., PM6 or PTB7-Th) to maximize exciton dissociation. For example, PTB7-Th-based devices achieve fill factors (FF) > 70% due to complementary absorption and energy-level alignment .

- Morphology control : Anneal active layers at 100–150°C to optimize phase separation, as shown by grazing-incidence X-ray diffraction (GI-XRD) studies .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and degradation pathways?

- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., [M+H]+ = 289.0423 for C₁₃H₅F₂N₂O) and detect trace impurities (<0.1%) .

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>250°C) to evaluate thermal stability for vacuum-deposited devices .

Q. How can time-resolved spectroscopy elucidate charge-transfer mechanisms?

- Transient absorption spectroscopy (TAS) : Resolve exciton lifetimes (τ ~ 1–10 ns) and charge-carrier recombination rates in femtosecond resolution .

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance (Rct) at donor-acceptor interfaces to optimize OSC layer thickness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。